

# Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,7-Trimethyloctane

Cat. No.: B14564517 Get Quote

## Spectroscopic Data for 2,4,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,4,7-trimethyloctane**, a branched alkane with the molecular formula C<sub>11</sub>H<sub>24</sub> and a molecular weight of 156.31 g/mol . Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of **2,4,7-trimethyloctane** in various research and development applications.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data for **2,4,7-trimethyloctane**.

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	~ 0.85	Doublet	6H	C1-H <sub>3</sub> , C1'-H <sub>3</sub>
b	~ 0.87	Doublet	3Н	C8-H₃
С	~ 0.89	Doublet	3Н	C4-CH₃
d	~ 1.10 - 1.25	Multiplet	4H	C3-H <sub>2</sub> , C5-H <sub>2</sub>
е	~ 1.35 - 1.48	Multiplet	2H	C6-H <sub>2</sub>
f	~ 1.50 - 1.65	Multiplet	2H	C2-H, C7-H
g	~ 1.70 - 1.85	Multiplet	1H	C4-H

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment	
~ 19.5	C8	
~ 22.5	C1, C1'	
~ 24.8	C4-CH₃	
~ 25.0	C7	
~ 30.0	C2	
~ 32.5	C4	
~ 37.0	C5	
~ 39.0	C6	
~ 45.0	C3	

### **Predicted IR Absorption Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Assignment
2950 - 2850	Strong	C-H Stretch	sp³ C-H
1470 - 1450	Medium	C-H Bend	CH₂ Scissoring
1380 - 1370	Medium	C-H Bend	CH₃ Bending (Umbrella)
~ 720	Weak	C-H Rock	-(CH₂)n- Rocking (n≥4)

**Predicted Mass Spectrometry Data (Electron Ionization)** 

m/z	Relative Abundance	Assignment
156	Low	[M]+ (Molecular Ion)
141	Medium	[M - CH₃] <sup>+</sup>
113	Medium	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
99	Medium	[M - C4H9]+
85	High	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
71	High	[C5H11] <sup>+</sup>
57	Very High (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
43	High	[C₃H⁊]⁺ (isopropyl cation)

#### **Experimental Protocols**

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane sample such as **2,4,7-trimethyloctane**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation:



- Accurately weigh approximately 10-20 mg of the 2,4,7-trimethyloctane sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
  - For <sup>13</sup>C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical
    parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds,
    and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several
    hundred to thousands).
  - Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the TMS signal at 0.00 ppm.

#### Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):



- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the liquid 2,4,7-trimethyloctane sample directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum.
  - The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is usually an average of 16-32 scans.
  - After data collection, clean the ATR crystal thoroughly.

#### Mass Spectrometry (MS)

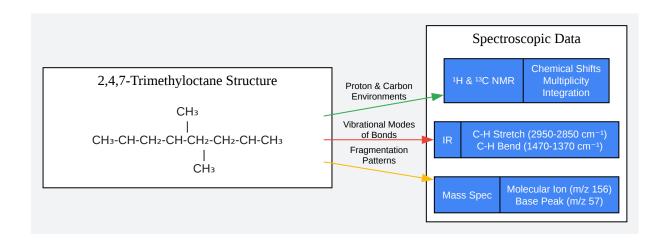
- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS):
  - Prepare a dilute solution of 2,4,7-trimethyloctane in a volatile organic solvent (e.g., hexane or dichloromethane).
  - Inject a small volume (typically 1  $\mu$ L) of the solution into the GC inlet.
  - The GC will separate the components of the sample, with the 2,4,7-trimethyloctane eluting at a specific retention time.
- Instrument Setup and Data Acquisition:
  - The eluent from the GC is directed into the ion source of the mass spectrometer.
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.



- Detection: Scan a mass-to-charge (m/z) range of approximately 35-300 amu.
- The instrument control software will record the mass spectrum of the eluting compound.

#### **Visualizations**

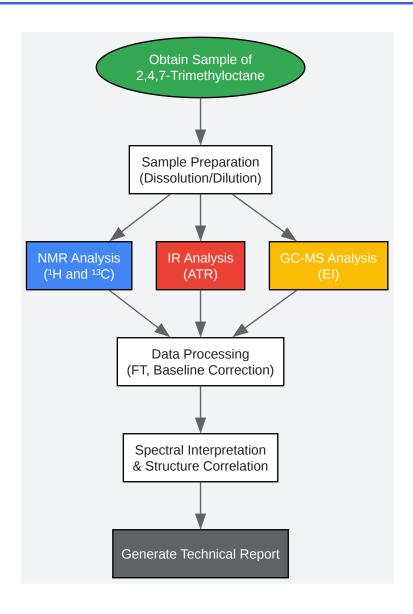
The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general workflow for spectroscopic analysis.



Click to download full resolution via product page

Caption: Correlation of 2,4,7-Trimethyloctane's structure with its spectroscopic data.





Click to download full resolution via product page

**Caption:** General experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14564517#spectroscopic-data-for-2-4-7-trimethyloctane-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com